

Application Notes and Protocols for CL2-SN-38

Bystander Effect Assay

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Compound of Interest

Compound Name: CL2-SN-38

Cat. No.: B1669145

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Introduction

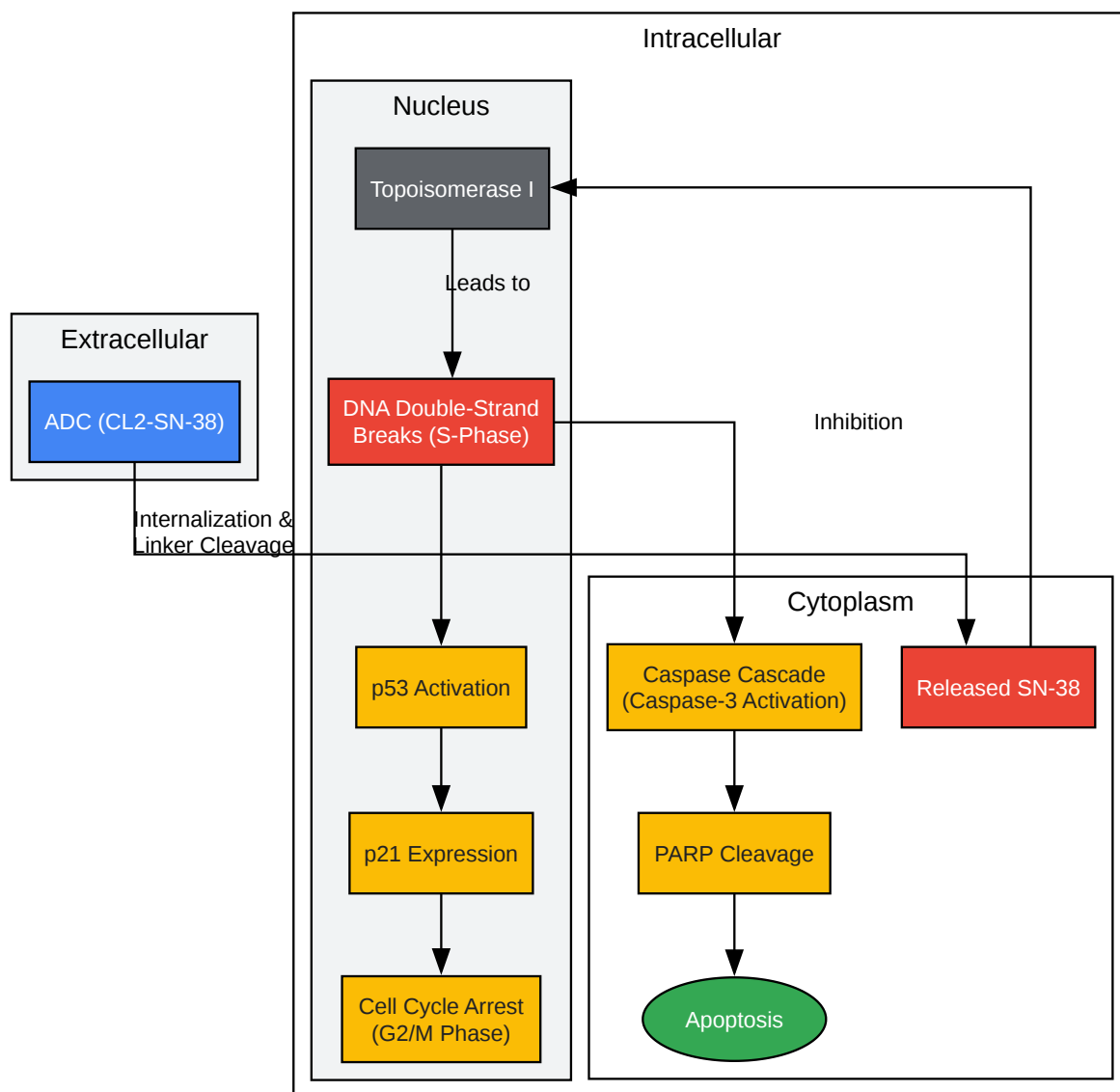
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Their efficacy often relies not only on the direct killing of antigen-positive tumor cells but also on a phenomenon known as the "bystander effect." This effect occurs when the cytotoxic payload, released from the target cell, diffuses into the tumor microenvironment and eradicates adjacent antigen-negative cancer cells. The **CL2-SN-38** is a drug-linker conjugate utilized in ADCs, such as sacituzumab govitecan, where the potent topoisomerase I inhibitor SN-38 is linked to an antibody via a cleavable linker. The moderately permeable nature of SN-38 allows for this significant bystander killing, enhancing the ADC's overall anti-tumor activity in heterogeneous tumors.

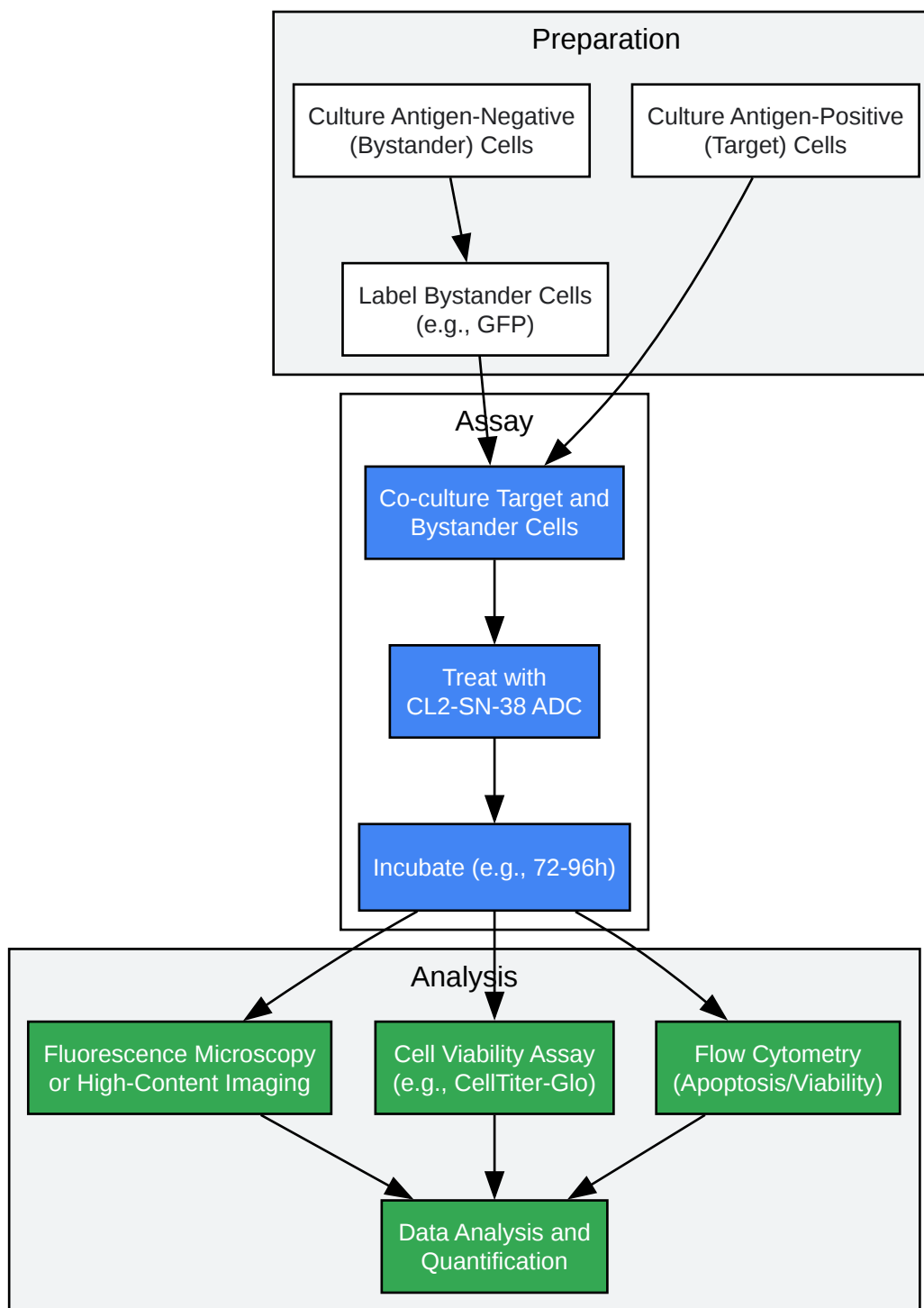
These application notes provide detailed protocols for in vitro assessment of the bystander effect of ADCs containing the **CL2-SN-38** linker-drug conjugate. The described co-culture and conditioned media assays are essential tools for preclinical evaluation and characterization of ADC candidates.

Signaling Pathway of SN-38 Induced Apoptosis

SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are converted into double-strand

breaks during the S-phase of the cell cycle. This DNA damage triggers a cascade of cellular events culminating in apoptosis. The signaling pathway involves the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. Ultimately, the DNA damage response activates the caspase cascade, leading to the execution of apoptosis.





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